Product packaging for 2-[(4-Fluorophenyl)sulfonyl]quinoxaline(Cat. No.:CAS No. 338394-59-5)

2-[(4-Fluorophenyl)sulfonyl]quinoxaline

Cat. No.: B3126954
CAS No.: 338394-59-5
M. Wt: 288.3 g/mol
InChI Key: AORKUYHAVBZQFJ-UHFFFAOYSA-N
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Description

1. Chemical Profile 2-[(4-Fluorophenyl)sulfonyl]quinoxaline is a synthetic quinoxaline derivative. Quinoxaline, also known as benzopyrazine, is a heterocyclic compound featuring a benzene ring fused to a pyrazine ring . This derivative is specifically functionalized with a 4-fluorophenylsulfonyl group at the 2-position of the quinoxaline core. 2. Research Applications and Value Quinoxaline derivatives are prominent scaffolds in medicinal chemistry and drug discovery due to their wide spectrum of biological activities . Suitably functionalized quinoxalines demonstrate significant pharmacological potential, including antiviral , antibacterial , and antifungal properties . The structure-activity relationship (SAR) of these compounds is a key area of investigation, as modifications like the introduction of sulfonyl groups or halogen atoms (e.g., fluorine) can profoundly influence their biological activity, bioavailability, and interaction with molecular targets . The 4-fluorophenylsulfonyl moiety in this compound is a notable functional group that may be explored to modulate the compound's electronic properties, lipophilicity, and binding affinity in biological systems. 3. Research Context The research interest in quinoxaline derivatives has been further stimulated by the need for new cost-effective therapies to combat emerging pathogens . This compound serves as a valuable building block for researchers synthesizing novel analogs for biological screening, as well as for those studying the fundamental chemistry and structure-activity relationships of nitrogen-containing heterocycles. 4. Intended Use & Disclaimer This product is intended for research and laboratory use only by qualified professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9FN2O2S B3126954 2-[(4-Fluorophenyl)sulfonyl]quinoxaline CAS No. 338394-59-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)sulfonylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2S/c15-10-5-7-11(8-6-10)20(18,19)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORKUYHAVBZQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies and Rational Design of 2 4 Fluorophenyl Sulfonyl Quinoxaline Analogs

Principles of Rational Design in Quinoxaline (B1680401) Medicinal Chemistry

Rational drug design for quinoxaline derivatives is a multifaceted approach that leverages the structural and electronic properties of the quinoxaline core to optimize therapeutic outcomes. The simple and flexible nature of the quinoxaline scaffold, combined with its bioisosteric relationship to other well-explored aromatic systems like quinoline (B57606) and naphthalene, provides a fertile ground for medicinal chemists.

Key principles in the rational design of quinoxaline-based drugs include:

Scaffold Hopping: This strategy involves replacing the central quinoxaline core with other heterocyclic systems to explore new chemical space, potentially leading to improved properties such as enhanced activity, better pharmacokinetic profiles, or novel intellectual property.

Bioisosteric Replacement: A cornerstone of drug design, this principle involves substituting atoms or functional groups within the molecule with others that have similar physical or chemical properties. This can lead to significant improvements in biological activity, selectivity, and metabolic stability. For instance, the quinoxaline ring itself is considered a bioisostere of quinoline and naphthalene.

Molecular Hybridization: This approach combines the quinoxaline scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or additive biological effects. The goal is to design a single molecule that can interact with multiple biological targets.

Positional and Substituent Effects on Quinoxaline Sulfonyl Derivatives

The biological activity of quinoxaline sulfonyl derivatives is highly dependent on the position and nature of substituents on both the quinoxaline ring and the sulfonyl moiety. The main sites for substitution on the quinoxaline nucleus are typically the 2, 3, 6, and 7-positions.

Studies on various quinoxaline sulfonamide derivatives have revealed that the electronic properties of the substituents play a crucial role. For example, the introduction of electron-donating groups on the quinoxaline sulfonamide scaffold has been shown to positively influence antibacterial activity. mdpi.com Conversely, the presence of electron-withdrawing groups, such as a nitro group at the 7-position, can decrease activity in some contexts. researchgate.net

The linker connecting the quinoxaline nucleus to other parts of the molecule is also a critical determinant of activity. For instance, in some anticancer quinoxaline derivatives, a benzyl (B1604629) linker was found to increase activity, while a sulfonyl linker at the third position decreased it. researchgate.net

Structure-Activity Relationship (SAR) Analysis of 2-[(4-Fluorophenyl)sulfonyl]quinoxaline Scaffold

While specific SAR data for this compound is not extensively detailed in publicly available literature, general SAR principles for quinoxaline sulfonamides can be extrapolated. The direct attachment of the sulfonyl group to the C2 position of the quinoxaline ring is a key structural feature. The electrophilic nature of the sulfonyl group can influence the electronic properties of the entire molecule, potentially affecting its interaction with biological targets.

The SAR for related quinoxaline sulfonamides indicates that:

The nature of the substituent on the phenylsulfonamide moiety significantly impacts activity. For instance, an ortho-hydroxyl group on the phenylsulfonamide was found to increase antibacterial activity, whereas a methoxyphenyl group decreased it. mdpi.com

Scaffold PositionModificationObserved Effect on ActivityReference
Quinoxaline RingElectron-donating groupsIncreased antibacterial activity mdpi.com
Quinoxaline Ring (Position 7)Electron-withdrawing group (NO2)Decreased anticancer activity researchgate.net
Phenylsulfonyl Moietyortho-Hydroxyl groupIncreased antibacterial activity mdpi.com
Phenylsulfonyl MoietyMethoxyphenyl groupDecreased antibacterial activity mdpi.com
Phenyl RingHalogen atomFavorable for cytotoxicity nih.gov

Design Strategies for Modifying the Quinoxaline Ring System

Modifying the quinoxaline ring is a primary strategy for optimizing the properties of its derivatives. The versatility of the quinoxaline core allows for a variety of synthetic modifications. Common strategies include:

Substitution at Key Positions: As mentioned, the 2, 3, 6, and 7-positions are frequent targets for modification. Introducing different functional groups at these positions can modulate the molecule's lipophilicity, electronic distribution, and steric properties, thereby influencing its biological activity.

Ring Fusion: Fusing other heterocyclic or aromatic rings to the quinoxaline system can create more complex polycyclic structures. This can lead to compounds with novel biological activities or enhanced target selectivity.

Introduction of N-oxides: The formation of quinoxaline 1,4-dioxides is a well-established strategy that can significantly alter the biological profile of the parent compound, often imparting or enhancing activities such as antibacterial and antitumor effects. nih.gov

Rational Modifications of the Fluorophenylsulfonyl Moiety

The (4-Fluorophenyl)sulfonyl moiety is a critical component of the title compound, and its rational modification offers another avenue for optimizing activity.

The presence of a fluorine atom at the para-position of the phenylsulfonyl group is significant. Halogenation, and particularly fluorination, is a common and powerful tool in medicinal chemistry. The introduction of fluorine can have several beneficial effects on a drug molecule's properties:

Increased Metabolic Stability: Fluorine can block sites of metabolic oxidation, leading to a longer half-life in the body.

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.

Improved Membrane Permeability: In some cases, the introduction of fluorine can increase the lipophilicity of a molecule, facilitating its passage through cell membranes.

The strategic placement of halogen atoms is crucial, as their effect is position-dependent. In the context of the this compound scaffold, the 4-fluoro substituent likely plays a key role in modulating the electronic properties of the sulfonyl group and influencing its interaction with target proteins.

While the sulfonyl group is a key feature, its diversification can lead to analogs with improved properties. The sulfonamide moiety (-SO2NH-), a close relative of the sulfonyl group, is a well-known pharmacophore present in many clinically used drugs. tandfonline.com Strategies for diversifying the sulfonyl functional group in this scaffold could include:

Computational Chemistry and Molecular Modeling Approaches for 2 4 Fluorophenyl Sulfonyl Quinoxaline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into electronic structure, reactivity, and stability.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By calculating parameters such as bond lengths, bond angles, and dihedral angles, DFT can provide a detailed three-dimensional geometry of the molecule. For quinoxaline (B1680401) derivatives in general, DFT studies, often using functionals like B3LYP with various basis sets, are employed to understand their structural and electronic properties. However, specific studies detailing the optimized geometry and electronic properties of 2-[(4-Fluorophenyl)sulfonyl]quinoxaline are not available.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are crucial for predicting a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. While FMO analysis is a standard component of computational studies on quinoxaline compounds, specific values for the HOMO-LUMO gap of this compound have not been reported.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution within a molecule and the interactions between different orbitals. It is used to understand charge transfer interactions, hyperconjugative effects, and the nature of chemical bonds. This analysis is valuable for explaining the stability arising from intramolecular charge delocalization. No specific NBO analysis detailing charge transfer interactions for this compound has been found in the literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping illustrates the charge distribution on the surface of a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This is instrumental in predicting how a molecule will interact with biological receptors or other molecules. While MEP maps are frequently generated for novel bioactive compounds, a specific map for this compound is not available in published research.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein (receptor).

Prediction of Binding Modes for this compound

Molecular docking studies on various quinoxaline derivatives have been performed to investigate their potential as inhibitors for targets such as kinases, carbonic anhydrases, and other enzymes implicated in diseases like cancer. These studies predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the amino acid residues of the target protein. However, without specific molecular docking studies performed on this compound against any particular biological target, it is not possible to describe its predicted binding modes or ligand-receptor interactions.

Analysis of Amino Acid Interactions and Hydrogen Bonding Networks

Understanding the specific interactions between a ligand and its target protein is crucial for explaining its biological activity. Molecular docking simulations are often the first step in predicting the binding mode of this compound within a protein's active site. Following docking, a detailed analysis of the resulting pose reveals key amino acid residues that form favorable interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The 4-fluorophenyl group can participate in halogen bonds and hydrophobic interactions. The fluorine atom, being highly electronegative, can act as a hydrogen bond acceptor. Studies on fluorine in ligand-protein complexes show that F⋯H–N and F⋯H–O hydrogen bonds are common. The sulfonyl group is a strong hydrogen bond acceptor, with its two oxygen atoms capable of forming hydrogen bonds with donor residues like Arginine, Lysine, or the backbone N-H of amino acids. The quinoxaline moiety, with its nitrogen atoms, can also accept hydrogen bonds and participate in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues such as Tyrosine, Phenylalanine, and Tryptophan.

A hypothetical interaction profile based on the compound's structure is presented below. This table illustrates the types of interactions that this compound could form with amino acid residues in a binding pocket.

Interacting Ligand MoietyPotential Interacting Amino Acid ResiduesType of Interaction
Quinoxaline RingPHE, TYR, TRP, HISπ-π Stacking, T-shaped π-stacking
Quinoxaline Nitrogen AtomsLYS, ARG, SER, THR, Backbone N-HHydrogen Bond (Acceptor)
Sulfonyl Oxygen AtomsLYS, ARG, SER, THR, Backbone N-HHydrogen Bond (Acceptor)
4-Fluorophenyl RingLEU, ILE, VAL, ALAHydrophobic Interaction
Fluorine AtomBackbone N-H, ASN, GLNHydrogen Bond (Acceptor), Halogen Bond

Calculation of Binding Free Energies (e.g., MM/GBSA)

To quantify the binding affinity of this compound to its target protein, computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. This method calculates the binding free energy (ΔG_bind) by combining molecular mechanics energies with continuum solvation models. It is a popular approach because it offers a good balance between computational accuracy and speed.

The calculation involves taking snapshots from a molecular dynamics simulation of the protein-ligand complex and computing the free energy for the complex, the protein (receptor), and the ligand individually. The binding free energy is then calculated using the following equation:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each free energy term (G) is composed of several components:

G = E_MM + G_solv

Where:

E_MM is the molecular mechanics energy in the gas phase, which includes internal energy (bonds, angles, dihedrals) as well as van der Waals and electrostatic energies.

G_solv is the solvation free energy, which is further divided into polar and nonpolar contributions. The polar part is calculated using the Generalized Born (GB) model, while the nonpolar part is estimated from the solvent-accessible surface area (SASA).

MM/GBSA calculations can provide valuable insights into the key energy contributions driving the binding of this compound, highlighting the relative importance of electrostatic interactions, van der Waals forces, and solvation effects. While the absolute predicted values may have limitations, the method is highly effective for ranking different compounds or different binding poses of the same compound.

Energy ComponentDescriptionContribution to Binding
ΔE_vdW (van der Waals)Energy from London dispersion forces, reflecting shape complementarity.Favorable
ΔE_elec (Electrostatic)Energy from Coulombic interactions between the ligand and protein.Favorable
ΔG_pol (Polar Solvation)Energy required to desolvate the ligand and protein binding site.Unfavorable
ΔG_nonpol (Nonpolar Solvation)Energy from hydrophobic effects and van der Waals interactions with the solvent.Favorable
ΔG_bind (Total) The overall binding free energy, indicating the strength of the interaction. Lower (more negative) values indicate stronger binding.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a powerful computational microscope to study the physical movements of atoms and molecules over time. For this compound, MD simulations are used to understand its dynamic behavior within a biological environment, such as the binding site of a target protein. These simulations offer insights that are not available from static models like molecular docking.

Conformational Dynamics of this compound within Binding Sites

Once docked into a protein's active site, this compound is not static. MD simulations reveal how the ligand explores different conformations and how its orientation fluctuates within the binding pocket. The flexibility of the molecule, particularly the rotational freedom around the bonds connecting the quinoxaline, sulfonyl, and phenyl moieties, can be assessed.

Analysis of the simulation trajectory can show whether the key interactions predicted by docking are maintained over time. For instance, the stability of crucial hydrogen bonds can be monitored by tracking the distance between donor and acceptor atoms throughout the simulation. The simulation can also reveal transient or alternative interactions that may be important for binding but are not captured in a single docked pose. This dynamic view is essential for a complete understanding of the ligand's binding mechanism.

Stability of Ligand-Protein Complexes

A key application of MD simulations is to assess the stability of the protein-ligand complex. If this compound forms a stable complex with its target, it should remain bound in or near its initial docked position throughout the simulation. The stability is typically evaluated using several metrics:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's heavy atoms is calculated with respect to its starting position. A low and stable RMSD value over time suggests that the ligand is not diffusing away from the binding site and maintains a consistent binding mode.

Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each amino acid residue in the protein. This analysis can show how the binding of the ligand affects the flexibility of different parts of the protein. A reduction in the RMSF of active site residues upon ligand binding often indicates stabilization of the binding pocket.

Interaction Energy: The interaction energy (van der Waals and electrostatic) between the ligand and the protein can be calculated for each frame of the simulation. A consistently favorable interaction energy throughout the simulation provides further evidence of a stable complex.

These analyses help confirm the viability of a predicted binding mode and provide confidence that this compound can form a lasting and effective interaction with its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinoxaline derivatives, QSAR models have been developed to predict various activities, such as anti-tubercular and anticancer effects.

A QSAR model is built using a dataset of compounds where both the structure and the biological activity (e.g., IC50 value) are known. The process involves calculating a set of numerical descriptors for each molecule that encode its physicochemical, topological, electronic, or steric properties. Statistical methods, such as partial least squares (PLS) or artificial neural networks, are then used to create an equation that correlates these descriptors with the observed activity.

For a QSAR study involving this compound, relevant descriptors might include:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electrostatic descriptors: Properties like dipole moment and partial charges on atoms are crucial, especially given the polar sulfonyl group and the electronegative fluorine.

Steric descriptors: Molecular volume and surface area can influence how well the molecule fits into a binding site.

Quantum chemical descriptors: Energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can relate to the molecule's reactivity.

Once a predictive and statistically validated QSAR model is developed, it can be used to predict the activity of new, unsynthesized analogs of this compound. This allows for the virtual screening of large compound libraries and helps prioritize the synthesis of molecules with the highest predicted potency, thereby accelerating the drug discovery process.

Molecular Target Identification and Mechanistic Elucidation in Vitro Focus for 2 4 Fluorophenyl Sulfonyl Quinoxaline

Identification of Biological Targets of Quinoxaline (B1680401) Sulfonyl Derivatives

Quinoxaline derivatives are recognized as a significant class of heterocyclic compounds with a wide array of biological activities. mdpi.comekb.egnih.gov The incorporation of a sulfonamide or sulfonyl group can enhance their therapeutic potential. mdpi.com As a result, quinoxaline sulfonyl derivatives have been investigated for their interactions with various biological targets.

The biological targets of quinoxaline derivatives are diverse and include a range of enzymes and proteins critical to cellular function and disease progression. nih.gov These compounds have been shown to be selective ATP-competitive inhibitors of numerous kinases. ekb.eg Key protein kinase targets include:

Epidermal Growth Factor Receptor (EGFR) ekb.egnih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR) ekb.egnih.gov

Platelet-Derived Growth Factor Receptor (PDGFR) ekb.egekb.eg

c-Met Kinase ekb.egekb.eg

Janus Kinase (JAK-2) ekb.egekb.eg

Cyclin-Dependent Kinases (CDKs) ekb.eg

Beyond protein kinases, quinoxaline derivatives have been found to target other important enzymes. For instance, certain derivatives have shown inhibitory activity against enzymes implicated in type II diabetes, such as α-glucosidase and secretory phospholipase A2 (sPLA2). nih.gov Additionally, some quinoxaline sulfonamides have been evaluated for their potential to inhibit α-amylase and acetylcholinesterase, suggesting their relevance in metabolic and neurodegenerative disorders, respectively. researchgate.net Other identified targets for this class of compounds include topoisomerase II and tubulin, which are crucial for DNA replication and cell division. nih.govmdpi.com

Enzymatic Inhibition Studies (In Vitro)

In vitro enzymatic assays have been instrumental in quantifying the inhibitory potential of quinoxaline sulfonyl derivatives against their identified biological targets. These studies provide crucial data, such as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit 50% of the enzyme's activity.

For example, a series of novel quinoxaline derivatives were synthesized and evaluated for their inhibitory activity against apoptosis signal-regulated kinase 1 (ASK1). nih.gov One potent inhibitor, a dibromo-substituted quinoxaline, demonstrated an IC50 value of 30.17 nM. nih.gov In another study, quinoxaline derivatives possessing a hydrazone moiety were screened for their ability to inhibit p38α mitogen-activated protein (MAP) kinase. nih.gov The most active compound in this series exhibited an IC50 of 0.042 µM, which was comparable to the standard inhibitor SB203580 (IC50 = 0.044 µM). nih.gov

Furthermore, certain quinoxaline-sulfonyl-1,2,4-triazole hybrids have shown potent in vitro anticancer activity. researchgate.net When tested for their inhibitory effect on EGFR tyrosine kinase, one compound displayed an IC50 value of 0.14 µM, which was three times more potent than the reference drug erlotinib. researchgate.net Another compound in the same series had an IC50 of 0.22 µM. researchgate.net

The following table summarizes the in vitro enzymatic inhibition data for several quinoxaline derivatives:

Compound ClassTarget EnzymeIC50 ValueReference
Dibromo-substituted quinoxalineApoptosis signal-regulated kinase 1 (ASK1)30.17 nM nih.gov
Quinoxaline with hydrazone moietyp38α MAP kinase0.042 µM nih.gov
Quinoxaline-sulfonyl-1,2,4-triazole hybrid (compound 6m)EGFR tyrosine kinase0.14 µM researchgate.net
Quinoxaline-sulfonyl-1,2,4-triazole hybrid (compound 6j)EGFR tyrosine kinase0.22 µM researchgate.net
Quinoxaline sulfonohydrazide derivative (compound 6a)secretory phospholipase A2 (sPLA2)0.0475 µM nih.gov
Quinoxaline sulfonohydrazide derivative (compound 6c)α-glucosidase0.0953 µM nih.gov

Molecular docking studies have provided insights into the specific interactions between quinoxaline sulfonyl derivatives and their target enzymes. These computational models help to elucidate the binding modes and identify key amino acid residues involved in the interaction.

For instance, in the case of p38α MAP kinase inhibitors, molecular docking and dynamics simulations have been used to understand the binding interactions that contribute to their inhibitory activity. nih.gov Similarly, for novel sPLA2 and α-glucosidase inhibitors based on a quinoxaline scaffold, molecular docking revealed the importance of the sulfonohydrazide moiety in the structural design for potent inhibition. nih.gov

In studies of 1,2,4-triazolo[4,3-a]quinoxaline sulfonamide regioisomers as inhibitors of acetylcholinesterase (AChE), docking poses showed that the most active derivative interacts with the active site through a hydrogen bond with Tyr133. nih.gov The interaction also involved arene-arene interactions with Trp86 and hydrophobic interactions with other residues. nih.gov For the inhibition of α-glucosidase, the N-allyl- nih.govrsc.orgresearchgate.nettriazolo[4,3-a]quinoxalin-1-amine derivative was found to form a hydrogen bond between its sulfonyl oxygen and Arg552. nih.gov

Mechanistic Studies of Biological Activity at the Molecular Level

At the molecular level, the biological activity of many quinoxaline derivatives stems from their ability to act as competitive inhibitors, particularly within the ATP-binding pocket of protein kinases. ekb.eg By occupying this site, they prevent the binding of ATP, which is essential for the phosphorylation of substrate proteins, thereby blocking the downstream signaling pathways that contribute to cell proliferation, survival, and migration. ekb.eg

The sulfonyl group in these derivatives can play a crucial role in their mechanism of action. It is capable of forming hydrogen bonds with amino acid residues in the active site of the target protein, which can enhance the binding affinity and specificity of the compound. nih.gov This ability to form strong interactions contributes to the potent inhibitory activity observed in many quinoxaline sulfonyl derivatives.

Application of Sulfonyl Fluorides as Chemical Probes for Target Engagement

Sulfonyl fluorides are valuable tools in chemical biology and drug discovery, serving as privileged warheads for covalent probes. rsc.orgsemanticscholar.org They possess a favorable balance of aqueous stability and reactivity with proteins, allowing them to form covalent bonds with a variety of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine. rsc.orgjenabioscience.com This reactivity makes them ideal for use as chemical probes to identify and validate new drug targets. rsc.orgresearchgate.net

The application of sulfonyl fluoride (B91410) probes allows for the covalent modification of target proteins, which can help to confirm target engagement in complex biological systems. nih.govsigmaaldrich.com For example, a sulfonyl fluoride electrophile has been incorporated into molecules to covalently engage a histidine residue in the sensor loop of cereblon (CRBN), a component of the E3 ubiquitin ligase complex. nih.gov This approach aids in the development of chemical biology tools to explore and modulate protein function. nih.gov

Chemical proteomics studies using sulfonyl fluoride-based probes have demonstrated their ability to selectively label functional tyrosine residues in glutathione transferases (GSTs) within crude proteomes. nih.gov The high selectivity of these probes for functionally important residues underscores their utility in functional studies of proteins in their native environment. nih.gov

Based on a comprehensive search for scientific literature, detailed experimental data regarding the advanced spectroscopic and crystallographic investigations of the specific compound 2-[(4-Fluorophenyl)sulfonyl]quinoxaline is not available in the public domain.

Therefore, it is not possible to provide the requested in-depth article with specific data tables and research findings for the following sections:

Advanced Spectroscopic and Crystallographic Investigations of 2 4 Fluorophenyl Sulfonyl Quinoxaline

Correlation of Theoretical and Experimental Spectroscopic Data

While general information on related quinoxaline (B1680401) and sulfonyl-containing compounds exists, no specific studies detailing the precise crystallographic parameters (unit cell dimensions, bond lengths, angles) or spectroscopic data (NMR chemical shifts, IR/Raman vibrational frequencies, UV-Visible absorption maxima) for 2-[(4-Fluorophenyl)sulfonyl]quinoxaline could be located. The generation of a scientifically accurate and detailed article as per the requested outline is contingent on the availability of such peer-reviewed research data.

Future Directions and Emerging Research Avenues in 2 4 Fluorophenyl Sulfonyl Quinoxaline Chemistry

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of quinoxaline (B1680401) derivatives has traditionally been achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com However, contemporary research is focused on developing more efficient, cost-effective, and environmentally benign synthetic routes. researchgate.net Future research on 2-[(4-Fluorophenyl)sulfonyl]quinoxaline could benefit from these advancements.

One promising avenue is the exploration of green synthetic methods . These approaches prioritize the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions. For instance, catalyst-free reactions in ethanol (B145695) or the use of solid acid catalysts like bentonite (B74815) clay have been successfully employed for the synthesis of other quinoxaline derivatives. mdpi.comresearchgate.net Applying these methods to the synthesis of this compound could significantly reduce the environmental impact and cost of production.

Synthetic ApproachPotential Advantages for this compound SynthesisKey Research Focus
Green Chemistry Reduced environmental impact, lower cost, increased safety. mdpi.comresearchgate.netUse of benign solvents (e.g., water, ethanol), catalyst-free conditions, solid acid catalysts. researchgate.net
Novel Catalysis Higher yields, shorter reaction times, milder reaction conditions. orientjchem.orgExploration of various metal and organocatalysts, development of recyclable catalysts.
One-Pot Reactions Increased efficiency, reduced waste, simplified purification. researchgate.netDesign of multicomponent reactions combining starting material synthesis and cyclization.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools for understanding the structure-activity relationships (SAR) of bioactive molecules and for designing novel compounds with desired properties. nih.gov For this compound, advanced computational approaches can provide valuable insights into its electronic structure, reactivity, and potential biological targets.

Molecular modeling and docking studies can be employed to predict the binding affinity of this compound to various enzymes and receptors. researchgate.net This can help in identifying potential therapeutic applications and in guiding the design of more potent analogs. For instance, docking studies on similar quinoxaline derivatives have been used to rationalize their inhibitory effects on enzymes like glycogen (B147801) synthase kinase-3β (GSK-3β). researchgate.net

Quantum chemical calculations , such as Density Functional Theory (DFT), can be used to investigate the electronic properties, molecular geometry, and spectroscopic characteristics of this compound. This information is crucial for understanding its reactivity and for designing new materials with specific optical or electronic properties.

Computational MethodApplication for this compoundExpected Outcomes
Molecular Docking Prediction of binding modes and affinities to biological targets. researchgate.netIdentification of potential therapeutic targets, guidance for lead optimization.
QSAR Development of models correlating chemical structure with biological activity.Predictive models for activity, toxicity, and pharmacokinetic properties.
DFT Calculations Investigation of electronic structure, reactivity, and spectroscopic properties.Understanding of fundamental chemical properties, design of novel materials.

Development of Next-Generation Quinoxaline-Based Chemical Probes

The inherent fluorescence of many quinoxaline derivatives makes them excellent candidates for the development of chemical probes for sensing and imaging applications. rsc.orgmdpi.com The specific structural features of this compound, including the electron-withdrawing sulfonyl group and the fluorine atom, could be exploited to create novel probes with enhanced sensitivity and selectivity.

Future research could focus on designing fluorescent probes for the detection of biologically important analytes such as metal ions, reactive oxygen species, or specific enzymes. rsc.org The quinoxaline core can act as the fluorophore, while the sulfonyl group and the fluorophenyl moiety can be modified to introduce specific recognition sites. For example, quinoxaline-based probes have been developed for the quantitative estimation of protein binding site polarity. researchgate.net

Another exciting avenue is the development of bimodal probes that combine fluorescence with another imaging modality, such as positron emission tomography (PET) or single-photon emission computed tomography (SPECT). nih.gov This would allow for multi-level imaging, providing both high-resolution anatomical information and real-time functional data. Quinoxaline derivatives have already been successfully radiolabeled for melanoma imaging. nih.gov

Probe TypePotential ApplicationDesign Strategy
Fluorescent Probes Detection of specific ions, molecules, or changes in the microenvironment. rsc.orgModification of the quinoxaline scaffold to include specific binding sites.
Bimodal Probes Combined fluorescence and nuclear imaging for enhanced diagnostics. nih.govIncorporation of a radionuclide (e.g., ¹⁸F, ¹²⁵I) into the molecular structure. nih.gov
Targeted Probes Specific labeling and imaging of cells or tissues.Conjugation of the quinoxaline probe to a targeting moiety (e.g., antibody, peptide).

Interdisciplinary Research Integrating Chemical Biology and Material Sciences

The unique properties of the quinoxaline scaffold lend themselves to a wide range of applications, spanning from chemical biology to materials science. nih.govresearchgate.net Interdisciplinary research will be key to unlocking the full potential of this compound.

In chemical biology , this compound could be investigated as a potential inhibitor of various enzymes, such as kinases or topoisomerases, which are important targets in cancer therapy. researchgate.netmdpi.com The sulfonyl group is a common pharmacophore in many enzyme inhibitors, and the quinoxaline core provides a versatile platform for further functionalization.

In materials science , the focus could be on developing novel organic electronic materials . The electron-deficient nature of the quinoxaline ring, combined with the electron-withdrawing sulfonyl group, suggests that this compound could exhibit interesting electron-transport properties. mdpi.com This could lead to its use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a component in photovoltaic devices.

Research AreaFocus of InvestigationPotential Outcomes
Chemical Biology Enzyme inhibition studies, investigation of cellular uptake and localization.Discovery of new therapeutic agents, development of tools for studying biological processes.
Materials Science Synthesis and characterization of polymers and small molecules for electronic applications.Development of new materials for OLEDs, OFETs, and solar cells. mdpi.com
Supramolecular Chemistry Design of self-assembling systems based on the quinoxaline scaffold.Creation of novel functional materials with ordered structures.

Q & A

Q. What synthetic routes are reported for 2-[(4-Fluorophenyl)sulfonyl]quinoxaline, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution using 2-chloroquinoxaline and 4-fluorobenzenesulfonyl derivatives. For example, a procedure starting with 2-chloroquinoxaline (0.23 mmol scale) yielded 90% after silica gel purification (2.5% EtOAc/hexanes) . Optimizing stoichiometry, solvent polarity, and temperature (e.g., using polar aprotic solvents like DMF) can enhance reactivity. Post-synthetic purification methods, such as column chromatography, are critical for isolating high-purity products.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H-NMR : Peaks at δ 8.65 (s, 1H) and 7.17–7.07 (m, 2H) confirm aromatic protons and fluorophenyl-quinoxaline coupling .
  • X-ray crystallography : Resolves the dihedral angle (22.2°) between the fluorophenyl and quinoxaline rings, critical for understanding molecular conformation .
  • Mass spectrometry : Validates molecular weight (Mr = 224.23) and fragmentation patterns .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Standardize reaction parameters (e.g., anhydrous conditions, inert atmosphere) and validate intermediates via TLC or HPLC. Cross-referencing spectral data (e.g., ¹H-NMR shifts , X-ray unit cell parameters ) with literature ensures batch consistency.

Advanced Research Questions

Q. How does the dihedral angle between the fluorophenyl and quinoxaline rings influence molecular interactions?

The 22.2° dihedral angle (determined via X-ray crystallography ) reduces π-π stacking efficiency, as centroid–centroid distances exceed 3.995 Å . This conformation may hinder solid-state aggregation but enhance solubility, impacting biological activity or material applications. Computational modeling (e.g., DFT) can predict how angle variations affect binding to biological targets.

Q. What strategies are recommended for analyzing discrepancies in spectroscopic data across synthetic batches?

  • Comparative NMR analysis : Check for impurities (e.g., unreacted starting materials) by comparing integration ratios.
  • Single-crystal validation : Recrystallize batches and compare unit cell parameters (e.g., monoclinic C2/c system, a = 24.249 Å, b = 3.7925 Å ).
  • HPLC-MS : Quantify byproduct formation under varying reaction conditions.

Q. How can the sulfonyl group in this compound be exploited for functionalization or biological activity?

The sulfonyl moiety serves as a hydrogen-bond acceptor, enhancing interactions with enzymatic pockets. For example:

  • Structure-activity relationship (SAR) studies : Modify the sulfonyl group to assess changes in bioactivity (e.g., anticancer potential ).
  • Cross-coupling reactions : Use Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce pharmacophores.

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

  • Molecular docking : Screen against receptors like kinases or DNA topoisomerases using software (AutoDock, Schrödinger).
  • Molecular dynamics (MD) simulations : Model the stability of ligand-receptor complexes over time, considering conformational flexibility from the dihedral angle .

Q. How can researchers evaluate the stability of this compound under varying experimental conditions?

  • Thermogravimetric analysis (TGA) : Assess thermal degradation (e.g., melting point 120–122°C ).
  • Photostability tests : Expose to UV-Vis light and monitor decomposition via HPLC.
  • pH-dependent stability : Measure solubility and degradation kinetics in buffers (pH 1–13).

Methodological Guidance

Q. What crystallographic parameters are critical for resolving the compound’s structure?

Key X-ray parameters include:

  • Space group: C2/c
  • Unit cell dimensions: a = 24.249 Å, b = 3.7925 Å, c = 22.609 Å .
  • Refinement metrics: R factor = 0.036, wR factor = 0.109 . These ensure accurate determination of bond lengths, angles, and torsional strain.

Q. How can in vitro assays be designed to assess the compound’s anticancer potential?

  • Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7).
  • Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays.
  • Comparative studies : Benchmark against known quinoxaline derivatives with proven bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.